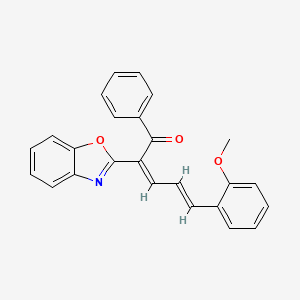

(2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology and Medicine

In biology and medicine, benzoxazole derivatives are often studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them valuable candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical properties make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as 2-(2-hydroxyphenyl)benzoxazole and 2-(4-methoxyphenyl)benzoxazole. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

The uniqueness of (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one , a synthetic organic molecule characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the benzoxazole moiety in its structure suggests a wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N1O2 with a molecular weight of approximately 357.41 g/mol. The structure includes multiple aromatic rings and functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N1O2 |

| Molecular Weight | 357.41 g/mol |

| CAS Number | [Not Available] |

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study focusing on related benzoxazole compounds, it was found that some derivatives demonstrate selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The potential mechanism involves the interaction of these compounds with microbial cell membranes or specific metabolic pathways.

Case Study: Antimicrobial Screening

In a screening of 41 benzoxazole derivatives, only a few exhibited significant antibacterial activity. The most active compounds were noted to contain electron-donating substituents, which enhance their interaction with bacterial targets. For example:

- Active Compounds :

- H-Box[2-(OMe)Ph]-OMe

- H-Box[3,4,5-(OMe)3Ph]-OMe

These compounds showed minimal inhibitory concentrations (MIC) indicating their effectiveness against selected bacterial strains .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. The presence of methoxy groups is known to stabilize radical species, enhancing the compound's ability to scavenge free radicals . This property is crucial in mitigating oxidative stress-related damage in biological systems.

Antioxidants work by neutralizing free radicals through various mechanisms:

- Electron Donation : Compounds donate electrons to free radicals.

- Metal Chelation : They can bind metal ions that catalyze radical formation.

Anti-inflammatory Effects

Benzoxazole derivatives have also been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation . This activity positions them as potential therapeutic agents for inflammatory diseases.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Many compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers .

Structure-Activity Relationship (SAR)

A structure–activity relationship analysis revealed that:

- Electron-donating groups enhance cytotoxicity.

- Positioning of substituents significantly affects the compound's efficacy against cancer cells.

For instance, compounds with methoxy or dimethylamino groups exhibited higher cytotoxicity compared to those with less favorable substituents .

Properties

Molecular Formula |

C25H19NO3 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(2Z,4E)-2-(1,3-benzoxazol-2-yl)-5-(2-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C25H19NO3/c1-28-22-16-7-5-10-18(22)13-9-14-20(24(27)19-11-3-2-4-12-19)25-26-21-15-6-8-17-23(21)29-25/h2-17H,1H3/b13-9+,20-14+ |

InChI Key |

ODQJZEPSVPREGJ-TXRZGVEQSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC=CC=C1C=CC=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.